molecular formula C18H16N2O2 B3009953 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946344-12-3

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No. B3009953
CAS RN: 946344-12-3
M. Wt: 292.338
InChI Key: XHXCIZXEHJJFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is a chemical compound. It is a derivative of the isoxazole class of compounds . Isoxazole derivatives have been studied for their antimicrobial and anticancer potencies .


Synthesis Analysis

The synthesis of isoxazole derivatives, including “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide”, involves a series of chemical reactions . For instance, 3-amino-5-methyl-isoxazole in THF was acetylated with chloroacetyl chloride to afford 2-chloro-N-(5-methyl-isoxazol-3-yl) acetamide as a starting compound .


Molecular Structure Analysis

The molecular formula of “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is C18H16N2O2. The molecular weight is 292.338.

Scientific Research Applications

Antiviral Activity

Isoxazole derivatives have been studied for their potential as antiviral agents. Compounds similar to 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide have shown inhibitory activity against various viruses. For example, certain indole derivatives, which share structural similarities with isoxazole compounds, have demonstrated effectiveness against influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

The isoxazole ring is a common feature in many anti-inflammatory drugs. For instance, parecoxib sodium, a derivative that includes an isoxazole moiety similar to our compound of interest, is a potent and selective inhibitor of COX-2, which is a key enzyme in the inflammatory process .

Antitubercular Activity

Some isoxazole derivatives have exhibited potent growth inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Chlorine-substituted indole derivatives, which are structurally related to isoxazole compounds, have shown significant antitubercular results .

Future Directions

The future directions for research on “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” and its derivatives could involve further exploration of their potential antimicrobial and anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of COX-2 by 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

properties

IUPAC Name

2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXCIZXEHJJFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.